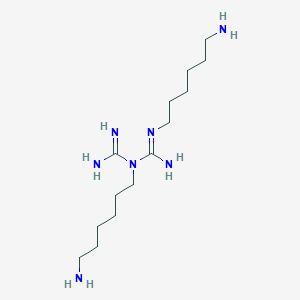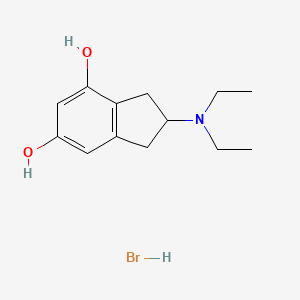![molecular formula C8H9N5O2S B14389451 Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate CAS No. 88347-83-5](/img/structure/B14389451.png)
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound that features an azido group, a pyrimidinyl sulfanyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the pyrimidinyl sulfanyl group.
Esterification: The final step involves the esterification of the intermediate to form the propanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, suitable solvents (e.g., DMF), and mild heating.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Formation of substituted azides.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-3-[(pyridin-2-yl)sulfanyl]propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2-azido-3-[(thiazol-2-yl)sulfanyl]propanoate: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to other similar compounds
Properties
CAS No. |
88347-83-5 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
methyl 2-azido-3-pyrimidin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)6(12-13-9)5-16-8-10-3-2-4-11-8/h2-4,6H,5H2,1H3 |
InChI Key |
KGQZJIUAANZESJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=NC=CC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14389370.png)
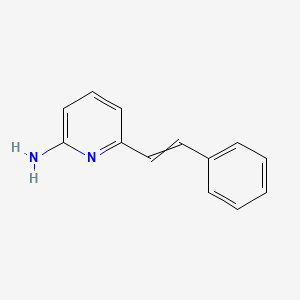
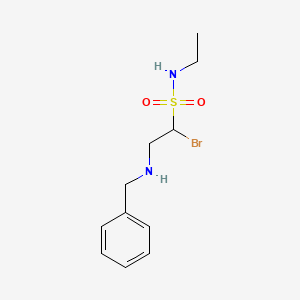
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
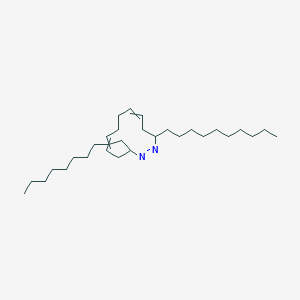



![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
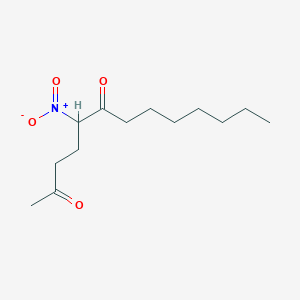

![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
